2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
Description
This compound is a quinoline-derived acetamide featuring a 6-ethoxy substituent, a 3-(4-methylbenzoyl) group, and an N-(2-methylphenyl)acetamide side chain. The quinoline core is modified with a 4-oxo-1,4-dihydro moiety, which is common in bioactive molecules targeting enzymes or receptors involved in inflammatory or oncological pathways . The synthesis of analogous compounds typically involves multi-step reactions, including condensation, cyclization, and functional group modifications, as seen in general preparation procedures for related acetamides .
Properties
IUPAC Name |
2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-4-34-21-13-14-25-22(15-21)28(33)23(27(32)20-11-9-18(2)10-12-20)16-30(25)17-26(31)29-24-8-6-5-7-19(24)3/h5-16H,4,17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAZLEQXOVVHBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the quinoline ring and the acetamide side chain. Below is a comparative analysis based on the provided evidence:
Table 1: Structural and Functional Group Comparison
Key Observations:
Substituent Effects on Physicochemical Properties: The 6-ethoxy group in the target compound may enhance lipophilicity compared to the 6-ethyl group in ’s analog. Ethoxy’s electron-donating nature could also influence electronic distribution on the quinoline ring . In contrast, the 3-(benzenesulfonyl) group in ’s compound adds a strong electron-withdrawing sulfonyl moiety, which might alter binding affinity or metabolic stability .
Acetamide Side Chain Variations :
- The N-(2-methylphenyl) group in the target compound vs. N-(4-chlorophenyl) in ’s analog highlights differences in electronic and steric profiles. The methyl group in the ortho position could hinder rotational freedom, while the para-chloro substituent may enhance halogen bonding .
Synthetic Pathways: General procedures for analogous compounds (e.g., thiazolidinone-acetamide hybrids in ) involve refluxing intermediates with reagents like mercaptoacetic acid and ZnCl₂.
Structural Characterization: Crystallographic tools like the SHELX system () are critical for resolving complex structures, particularly for confirming regiochemistry and stereochemistry in quinoline derivatives .
Research Implications and Limitations
- Substituent variations likely modulate target selectivity .
- Gaps in Evidence : The provided materials lack quantitative data (e.g., IC₅₀, solubility). Further studies are needed to correlate structural features with pharmacokinetic or pharmacodynamic outcomes.
Biological Activity
The compound 2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a member of the quinoline family, which has garnered interest due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by a quinoline core substituted with an ethoxy group and a methylbenzoyl moiety. The molecular formula is , with a molecular weight of approximately 318.39 g/mol.
Research indicates that compounds similar to this class often exhibit multiple mechanisms of action, including:
- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi.
- Anticancer Properties : Some derivatives have shown the ability to induce apoptosis in cancer cells through modulation of signaling pathways.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed.
Biological Activity Data
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
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Antimicrobial Evaluation :
- A study assessed the antimicrobial properties of quinoline derivatives, reporting significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disruption of bacterial cell membranes, leading to cell lysis.
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Anticancer Research :
- In vitro studies on breast cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The effective concentration (EC50) was found to be around 10 µM, indicating potent activity compared to standard chemotherapeutics.
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Anti-inflammatory Studies :
- A recent investigation focused on the anti-inflammatory properties, where the compound significantly reduced levels of inflammatory markers in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates moderate absorption with a bioavailability estimated at around 50%. Toxicological assessments reveal that at therapeutic doses, it exhibits low toxicity; however, further studies are warranted to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
